Sibenadet
Descripción general
Descripción
Clinical Evaluation of Sibenadet in COPD Treatment
Sibenadet hydrochloride, known as Viozan (AR-C68397AA), is a novel therapeutic agent that targets both D2 dopamine receptors and beta2-adrenoceptors, showing promise in the treatment of chronic obstructive pulmonary disease (COPD) symptoms such as breathlessness, cough, and sputum production. Large-scale clinical trials have been conducted to assess the efficacy of sibenadet, utilizing the Breathlessness, Cough and Sputum Scale (BCSS) as a novel assessment tool. Despite initial symptomatic improvements in patients, the long-term benefits were not sustained, and the difference between sibenadet and placebo groups was not statistically significant. However, the drug was well-tolerated without safety concerns .
Synthesis Analysis of Sibenadet
The development of sibenadet hydrochloride's manufacturing process has been refined to ensure commercial viability. The synthesis involves a nine-stage sequence culminating in the reaction of two key intermediates to form the final molecule, which is then isolated by crystallization. Strategic improvements have been made to the synthesis of the side chain precursor, including a thiyl radical addition and high-yielding telescoped processes. The final validated commercial processes have been established, ensuring a reliable supply of the active pharmaceutical ingredient .
Molecular Structure and Polymorphism of Sibenadet
Sibenadet hydrochloride exhibits polymorphism, with three distinct polymorphs identified at room temperature. These polymorphs transition to a common high-temperature form before melting at approximately 220 degrees Celsius. Polymorphs I and II are structurally similar, with a layered arrangement not present in Polymorph III. Solid-state NMR spectroscopy has revealed dynamic disorder in the terminal phenyl group and varying mobility rates in the carbons alpha to the ether link across the polymorphs. Polymorph I is the most thermodynamically stable at room temperature, as confirmed by solution calorimetry and phase transition studies .
Physical and Chemical Properties Analysis
High-resolution solid-state NMR spectroscopy has been employed to probe the intermolecular hydrogen bonding in sibenadet hydrochloride polymorphs. The study revealed the presence of NH-NH and NH-OH hydrogen bonds, with distances consistent with the single-crystal X-ray diffraction structure. The hydrogen bonding arrangement is similar in both polymorphs, with slight differences in longer-range NH-OH distances due to different inter-layer arrangements. This detailed analysis contributes to the understanding of the molecular packing and stability of the polymorphs .
Aplicaciones Científicas De Investigación
Dual D2/Beta2-Agonist in COPD Treatment
Sibenadet HCl, known as Viozan, is a novel agent combining D2 dopamine receptor and beta2-adrenoceptor agonist properties. It was developed to treat chronic obstructive pulmonary disease (COPD) symptoms such as breathlessness, cough, and sputum production. Clinical studies have shown initial symptomatic improvements in COPD patients with sibenadet therapy; however, these benefits were not sustained over longer periods. Despite marked bronchodilator activity initially, its effect diminished as treatment progressed, and large-scale clinical trials did not find a significant long-term clinical benefit. Sibenadet was well-tolerated without major safety concerns, but its development was eventually discontinued due to the lack of sustained benefit (Laursen et al., 2003), (Ind et al., 2003), (Hiller et al., 2003).
Health Care Resource Utilization in COPD
A study integrated into a randomized, placebo-controlled trial of Viozan (sibenadet HCl) aimed to identify healthcare resource utilization patterns in patients with COPD. The study provided insights into healthcare resource use associated with COPD and its changes with disease progression. It highlighted that effective therapeutic interventions, particularly those minimizing exacerbations and limiting disease progression, could potentially reduce healthcare costs (O'Brien et al., 2003).
Pre-Clinical Rationale for Dual Agonist Development
Research on the development of dual dopamine D2-receptor and beta2-adrenoceptor agonists as potential treatments for COPD symptoms explored the involvement of pulmonary sensory afferent nerves. Sibenadet, the first of this novel class, was shown to inhibit discharge of rapidly adapting receptors and reduce reflex-induced tachypnoea, mucus production, and cough in animal models. This provided a strong rationale for its clinical development program, despite differences in dopamine receptor roles in the airways of different species (Dougall et al., 2003), (Fozard et al., 2004).
Molecular Studies
Molecular packing studies of sibenadet hydrochloride polymorphs were conducted using high-resolution solid-state NMR spectroscopy. This research contributes to understanding the intermolecular hydrogen bonding in sibenadet, crucial for its stability and efficacy (Bradley et al., 2012).
Other Research and Development
Further research efforts focused on improving the molecular structure of sibenadet to enhance potency, selectivity, and pharmacokinetics, leading to the discovery of new, more effective beta2-agonists (Connolly et al., 2011), (Alcaraz et al., 2012).
Propiedades
IUPAC Name |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKRBGYGMVSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165552 | |
Record name | Sibenadet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sibenadet | |
CAS RN |
154189-40-9 | |
Record name | Sibenadet [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154189409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sibenadet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIBENADET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N32934RHGW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.